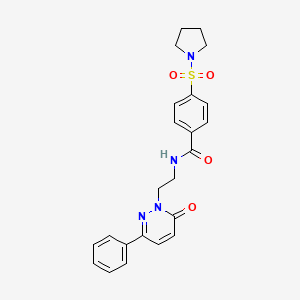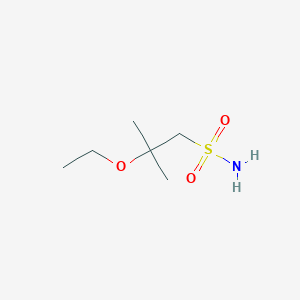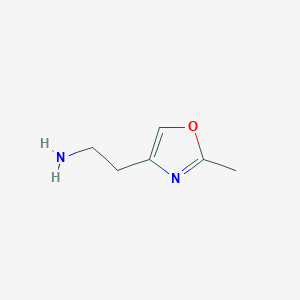
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: is an intricate organic compound with potential applications across various scientific fields, including chemistry, biology, medicine, and industry. Its unique molecular structure allows it to engage in a range of chemical reactions, making it a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step organic synthesis process involving several key intermediates. The synthesis typically begins with the preparation of the 6-oxo-3-phenylpyridazin-1(6H)-yl intermediate, followed by its coupling with an appropriate ethyl derivative. The final step involves the sulfonation of the benzamide with pyrrolidine under controlled conditions, ensuring the precise formation of the target compound.
Industrial Production Methods: Industrial production of this compound would require scalable and cost-effective methodologies. This includes optimizing reaction conditions to increase yield and purity while minimizing waste and by-products. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: undergoes several types of chemical reactions:
Oxidation: : Undergoes oxidation reactions with reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Participates in nucleophilic substitution reactions, especially at the sulfonyl group.
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Acetonitrile, dichloromethane.
Catalysts: : Palladium on carbon, Raney nickel.
Major Products Formed: The primary products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent for synthesizing complex molecules. Its diverse reactivity makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Biologically, it can act as a molecular probe or modulator in biochemical assays. It can help elucidate pathways involving sulfonyl and pyridazinyl functionalities.
Medicine: Medicinally, it is investigated for its potential therapeutic properties. Its structural motifs are reminiscent of pharmacophores found in drugs targeting enzymes and receptors.
Industry: In industry, this compound may be employed in the manufacture of specialty chemicals, pharmaceuticals, and agrochemicals. Its functional groups allow it to serve as a versatile building block for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is determined by its interaction with molecular targets and pathways. It can bind to specific enzymes or receptors, modulating their activity through competitive inhibition or allosteric regulation. This compound's pyridazinone and sulfonyl moieties are critical for its binding affinity and selectivity.
Comparison with Similar Compounds
When compared to similar compounds, N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide exhibits unique reactivity and binding characteristics:
N-phenylpyridazinone derivatives: : Often lack the sulfonyl group, making them less versatile in reactions.
Sulfonylbenzamides: : Typically do not possess the pyridazinone structure, limiting their biological applications.
Phenylpyrrolidine sulfonamides: : These compounds might not have the extended conjugation seen in This compound , which enhances stability and activity.
By understanding the detailed synthetic routes, chemical reactivity, and applications of This compound , researchers can harness its full potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c28-22-13-12-21(18-6-2-1-3-7-18)25-27(22)17-14-24-23(29)19-8-10-20(11-9-19)32(30,31)26-15-4-5-16-26/h1-3,6-13H,4-5,14-17H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBAHGLIERVMRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-phenylbutanamide](/img/structure/B2759376.png)
![1-methyl-2-oxo-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2759380.png)


![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2759384.png)
![Ethyl 4-{[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2759385.png)
![1,3,6,7,8-pentamethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2759386.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B2759387.png)
![ethyl 2-[1-(thiophene-2-sulfonyl)piperidine-4-amido]thiophene-3-carboxylate](/img/structure/B2759389.png)



![N-[1-(1-benzothiophen-3-yl)propan-2-yl]pyridine-3-sulfonamide](/img/structure/B2759397.png)
![1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(3-methylphenyl)ethan-1-one](/img/structure/B2759399.png)
